1-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Description
The compound 1-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid features a pyrazole core substituted with a trifluoromethyl group at position 3 and a carboxylic acid at position 3. The phenyl ring at position 1 is further modified with a tert-butoxycarbonyl (Boc)-protected aminomethyl group. This structural complexity suggests applications in medicinal chemistry, where the Boc group may serve as a protective moiety during synthesis or as a pharmacokinetic modulator in prodrug strategies .
Key structural features include:
- Trifluoromethyl group: Enhances metabolic stability and lipophilicity, common in bioactive molecules .
- Carboxylic acid: Potential for hydrogen bonding and salt formation, improving solubility .
- Boc-protected amine: Facilitates controlled deprotection during synthesis and may influence target binding .
Properties
IUPAC Name |
2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O4/c1-16(2,3)27-15(26)21-9-10-5-4-6-11(7-10)23-12(14(24)25)8-13(22-23)17(18,19)20/h4-8H,9H2,1-3H3,(H,21,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUCUBXLXCUHIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)N2C(=CC(=N2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the phenyl group: This can be done through a Suzuki coupling reaction between a boronic acid derivative and a halogenated pyrazole.
Incorporation of the tert-butoxycarbonyl (Boc) protecting group: This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Final carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide or a carboxylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential use in developing new antitumor agents. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including MDA-MB-231 and MCF7 breast cancer cells. The IC50 values reported for related compounds suggest promising antitumor activity, making it a candidate for further pharmacological studies .
Case Study: Antitumor Activity
In a study focused on synthesizing tubulysin analogs, compounds structurally similar to the target compound demonstrated IC50 values of 7.6 µM and 11.8 µM against MDA-MB-231 and MCF7 cells, respectively. This suggests that modifications in the structure can lead to enhanced biological activity .
Synthesis of Derivatives
The synthesis of 1-(3-(((tert-butoxycarbonyl)amino)methyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid involves several steps that allow for the creation of various derivatives with altered biological properties. The use of Boc as a protecting group facilitates selective reactions during the synthesis process, enabling researchers to explore a wide range of structural modifications .
Potential Pharmacological Uses
The compound's structure suggests potential applications beyond oncology:
- Inflammation Modulation : Compounds with similar pyrazole structures have been documented to exhibit anti-inflammatory properties, indicating that this compound may also possess such activities.
- Neurological Disorders : The presence of amino groups may enhance binding affinity to specific receptors implicated in neurological conditions.
Structure-Activity Relationship (SAR) Studies
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl ring or modifications to the Boc group can significantly affect pharmacodynamics and pharmacokinetics:
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl | Increases lipophilicity and metabolic stability |
| Boc Group | Enhances solubility and protects amine during synthesis |
Mechanism of Action
The mechanism of action of 1-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares structural analogs based on substituents and molecular properties:
Key Observations :
- Trifluoromethyl Impact: Compounds with CF₃ (e.g., razaxaban, target compound) exhibit improved metabolic stability compared to non-fluorinated analogs .
- Boc Group Utility : The Boc moiety in the target compound and ’s analog allows for selective deprotection, critical in multi-step syntheses .
- Carboxylic Acid Role: All listed compounds use COOH for solubility or target binding, but the target compound’s phenyl-Boc-aminomethyl group may confer unique steric effects on receptor interactions .
Physicochemical Properties
- Solubility: The target compound’s COOH and Boc groups enhance aqueous solubility compared to non-polar analogs like 1-methyl-3-CF₃-pyrazole .
- Crystallinity : X-ray data from and suggest that bulky substituents (e.g., tert-butyl) improve crystal packing, aiding purification .
Biological Activity
1-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, commonly referred to as Boc-Phe(3,4,5-Trif), is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the trifluoromethyl group is noteworthy, as it often enhances the pharmacological properties of compounds, including increased metabolic stability and improved binding affinity to biological targets.
Chemical Structure
The molecular formula of this compound is , and it features several functional groups, including an amine, a carboxylic acid, and a trifluoromethyl group. The presence of these groups allows for diverse interactions with biological macromolecules.
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory activity against various enzymes involved in disease processes:
- ADAMTS7 Inhibition : The compound was screened for its ability to inhibit ADAMTS7, an enzyme implicated in atherosclerosis. In vitro assays revealed that derivatives of this compound exhibited varying degrees of inhibition against ADAMTS7, with some showing promising selectivity over related enzymes like ADAMTS5 .
| Compound | ADAMTS7 Ki (nM) | ADAMTS5 Ki (nM) |
|---|---|---|
| 1 | 50 ± 20 | 3.0 ± 1.1 |
| 2 | 380 ± 10 | 3.0 ± 0.6 |
| 3 | 40 ± 10 | 6.0 ± 1.0 |
| EDV33 | 70 ± 10 | 10 ± 0.1 |
This table summarizes the inhibitory constants () for different compounds against ADAMTS7 and ADAMTS5, indicating that certain derivatives maintain desirable selectivity profiles.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the phenyl ring or the introduction of different substituents can significantly affect biological activity. For example, the introduction of a trifluoromethyl group at specific positions on the phenyl ring has been shown to enhance inhibitory potency against target enzymes .
Case Studies
Several case studies have been documented regarding the biological evaluation of similar compounds:
- Cardiovascular Research : Compounds with similar structures have been investigated for their roles in cardiovascular diseases due to their effects on matrix metalloproteinases and other related enzymes.
- Cancer Research : The potential anti-cancer properties of pyrazole derivatives have been explored, with some compounds demonstrating significant cytotoxic effects on various cancer cell lines.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the pyrazole core in 1-(3-(((tert-Butoxycarbonyl)amino)methyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid?
- Methodology : Begin with a trifluoromethyl-substituted pyrazole precursor. Use Suzuki-Miyaura coupling for aryl group introduction, employing Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base in a degassed DMF/H₂O solvent system. For Boc protection, react the amine intermediate with di-tert-butyl dicarbonate (Boc₂O) in THF with DMAP as a catalyst. Purify via column chromatography (hexane/EtOAc gradient) .
- Key Considerations : Monitor reaction progress via TLC. Optimize equivalents of boronic acid (1.2–1.5 eq.) to minimize side products.
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodology :
- NMR : Confirm the presence of the Boc group via singlet peaks at δ 1.4–1.5 ppm (9H, tert-butyl). The trifluoromethyl group appears as a quartet (δ ~120–125 ppm in NMR) .
- IR : Identify carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and carbonyl stretches (Boc: ~1690 cm⁻¹; pyrazole: ~1600 cm⁻¹) .
- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]⁺ and fragment ions (e.g., loss of Boc group: [M−100]⁺) .
Q. What safety protocols are critical during handling of trifluoromethyl- and Boc-protected intermediates?
- Methodology : Use fume hoods for volatile reagents (e.g., Boc₂O). Wear nitrile gloves and safety goggles due to potential skin/eye irritation. Store intermediates under nitrogen to prevent Boc group hydrolysis .
Advanced Research Questions
Q. How can substituent effects (e.g., Br vs. Cl at position 4) modulate reactivity and bioactivity in analogous pyrazole derivatives?
- Methodology : Synthesize analogs via halogen-exchange reactions (e.g., Br → Cl using CuCl₂). Compare electronic effects via Hammett σ constants and bioactivity in cancer cell lines (e.g., IC₅₀ in prostate cancer via MTT assays). Bromine’s higher electronegativity enhances electrophilic substitution but may reduce solubility vs. chlorine .
- Data Analysis : Correlate substituent σ values with logP (lipophilicity) and cytotoxicity (Table 1).
Table 1 : Substituent Effects on Pyrazole Derivatives
| Substituent | σ Value | logP | IC₅₀ (μM) |
|---|---|---|---|
| -Br | 0.86 | 3.2 | 12.4 |
| -Cl | 0.76 | 2.8 | 18.7 |
Q. What mechanistic insights explain the anti-proliferative activity of trifluoromethyl-pyrazole analogs?
- Methodology : Perform RNA-seq to identify autophagy-related genes (e.g., LC3-II, Beclin-1) in treated cancer cells. Use western blotting to assess mTOR/p70S6K pathway inhibition. Compare with positive controls (e.g., rapamycin) .
- Contradictions : Some studies report apoptosis dominance (caspase-3 activation), while others highlight autophagy (LC3-II accumulation). Resolve via dual GFP-mCherry-LC3 transfection assays to track autophagic flux .
Q. How can reaction yields be improved for Boc protection under scalable conditions?
- Methodology : Screen bases (e.g., Et₃N vs. NaHCO₃) and solvents (THF vs. DCM). For large-scale reactions, use flow chemistry with immobilized DMAP to reduce purification steps. Typical yields: 75–85% .
- Troubleshooting : Hydrolysis of Boc group observed in polar solvents (e.g., DMF). Use molecular sieves to scavenge water .
Q. What computational approaches predict binding modes of this compound with biological targets?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
